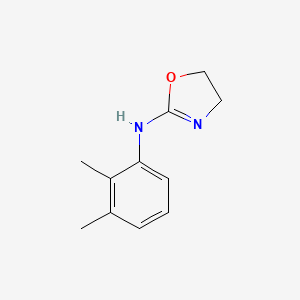

2-(2,3-Dimethylanilino)-2-oxazoline

Description

2-(2,3-Dimethylanilino)-2-oxazoline is a heterocyclic compound featuring an oxazoline ring substituted with a 2,3-dimethylanilino group. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol (based on structural analogs in and ). For instance, derivatives of 2-(aryl)oxazolines are often explored for their bioactivity, such as enzyme inhibition or receptor modulation .

The synthesis typically involves condensation reactions between substituted anilines and oxazoline precursors.

Properties

CAS No. |

23417-36-9 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C11H14N2O/c1-8-4-3-5-10(9(8)2)13-11-12-6-7-14-11/h3-5H,6-7H2,1-2H3,(H,12,13) |

InChI Key |

CHRXVAHRMWEZBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NCCO2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Dimethylanilino-Substituted Oxazolines

2-(2,6-Dimethylanilino)-2-oxazoline (CAS 31235-50-4)

- Structure: Differs in the substituent positions on the anilino ring (2,6-dimethyl vs. 2,3-dimethyl).

- Properties: Molecular Formula: C₁₁H₁₄N₂O Molecular Weight: 190.24 g/mol Applications: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

3,4-Xylidino-2-oxazoline (CAS 23420-61-3)

- Structure: 3,4-Dimethylanilino substitution on the oxazoline ring.

- Properties: Molecular Formula: C₁₁H₁₄N₂O Molecular Weight: 190.24 g/mol Toxicity: Intravenous LD₅₀ in mice = 75 mg/kg, indicating significant acute toxicity. Emits toxic NOₓ upon decomposition . Applications: Limited due to toxicity but studied for its structural effects on hydrogen bonding and crystal packing .

Table 1: Comparison of Key Properties

| Compound | CAS Number | Substituent Positions | Molecular Weight (g/mol) | LD₅₀ (ivn-mus) | Key Applications |

|---|---|---|---|---|---|

| 2-(2,3-Dimethylanilino)-2-oxazoline | Not explicitly listed | 2,3-dimethyl | 190.24 | Not reported | Pharmaceutical intermediates |

| 2-(2,6-Dimethylanilino)-2-oxazoline | 31235-50-4 | 2,6-dimethyl | 190.24 | Not reported | Agrochemical synthesis |

| 3,4-Xylidino-2-oxazoline | 23420-61-3 | 3,4-dimethyl | 190.24 | 75 mg/kg | Toxicological studies |

Derivatives with Modified Functional Groups

Ethyl 2-[3-[2-(2,5-Dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate (CAS 1098-38-0)

- Structure: Incorporates a thiazolidinone ring and ester group.

- Properties: Molecular Formula: C₁₇H₂₀N₂O₄S Molecular Weight: 360.42 g/mol Applications: Studied for its role in antidiabetic and anti-inflammatory agents due to thiazolidinone’s pharmacological relevance .

[2-(2,3-Dimethylanilino)phenyl]methanol

- Structure: Features a hydroxyl group adjacent to the anilino substituent.

- Properties: Molecular Formula: C₁₅H₁₇NO Molecular Weight: 227.30 g/mol Crystallography: Monoclinic crystal system (space group C2/c) with O–H···O hydrogen bonding, influencing solubility and stability .

Table 2: Functional Group Modifications

Research Findings and Implications

Pharmacological Potential

- Derivatives like ethyl 2-(3-chloro-2-methylanilino)-2-oxoacetate (CAS 341940-71-4) demonstrate the role of electron-withdrawing substituents (e.g., Cl) in enhancing bioactivity, such as kinase inhibition .

- 2-(2,3-Dimethylanilino)phenol derivatives are intermediates in synthesizing pharmaceutically active triazoles and isoxazoles, highlighting the versatility of the core structure .

Structural and Crystallographic Insights

- The crystal structure of [2-(2,3-Dimethylanilino)phenyl]methanol reveals intramolecular S(6) ring motifs and O–H···O hydrogen bonds, which stabilize the molecule and may influence its pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.